molecular formula C7H8N2OS B13497888 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde

4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde

Cat. No.: B13497888
M. Wt: 168.22 g/mol
InChI Key: INNNTYXSXOYZQN-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains both a thiazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde include:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical reactivity. The presence of the aldehyde group allows for a wider range of chemical modifications and applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-4-7-9-5-1-2-8-3-6(5)11-7/h4,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNNTYXSXOYZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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